ジメチルジオン

概要

説明

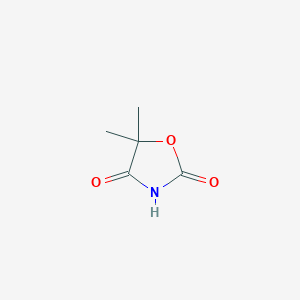

ジメチルジアゾリジノン、別名 5,5-ジメチル-2,4-オキサゾリジノンは、主にトリメチルジアゾリジノンの代謝物として知られる化学化合物です。これはオキサゾリジノン誘導体であり、抗痙攣薬としての特性が研究されています。 ジメチルジアゾリジノンは、特に他の薬物が効果を示さなかった場合、失神発作の治療における役割で知られています .

科学的研究の応用

Dimethadione has several scientific research applications:

Chemistry: It is used as a reference compound in various chemical studies and analytical methods.

Biology: Dimethadione is studied for its effects on biological systems, particularly its role as a metabolite of trimethadione.

Medicine: It is primarily used in the treatment of absence seizures and has been studied for its potential effects on other neurological conditions.

Industry: Dimethadione is used in the pharmaceutical industry for the development of anticonvulsant medications .

作用機序

ジメチルジアゾリジノンは、視床ニューロンのT型カルシウム電流を減少させることで効果を発揮します。これは、電圧依存性T型カルシウムチャネルの阻害によって達成されます。 視床における反復活動の閾値を上げ、皮質視床伝達を阻害することで、ジメチルジアゾリジノンは失神発作に伴う異常な視床皮質のリズムを抑制します .

6. 類似化合物の比較

ジメチルジアゾリジノンは、トリメチルジアゾリジノンやパラメチルジアゾリジノンなどの他のオキサゾリジノン系抗痙攣薬と類似しています。 トリメチルジアゾリジノンの主要な代謝物としての役割において独自の代謝経路を持っています。 トリメチルジアゾリジノンと比較して、ジメチルジアゾリジノンは半減期が長く、薬物動態が異なります。これは、ジメチルジアゾリジノンをそのクラスの独特の化合物にします .

類似化合物

- トリメチルジアゾリジノン

- パラメチルジアゾリジノン

- エチルジアゾリジノン

ジメチルジアゾリジノンの独自の特性とトリメチルジアゾリジノンの代謝物としての役割は、研究と臨床の両方において貴重な化合物になっています。

生化学分析

Biochemical Properties

Dimethadione interacts with various biomolecules in the body. It is known to cause depression of neuromuscular transmission, primarily decreasing transmitter release from the nerve terminal . This interaction with the nervous system is what gives Dimethadione its anticonvulsant properties .

Cellular Effects

Dimethadione has significant effects on various types of cells and cellular processes. It influences cell function by depressing neuromuscular transmission This can have a significant impact on cell signaling pathways and cellular metabolism

Molecular Mechanism

Dimethadione exerts its effects at the molecular level primarily through the inhibition of voltage-dependent T-type calcium channels . This inhibition raises the threshold for repetitive activity in the thalamus and inhibits corticothalamic transmission . These actions help to dampen the abnormal thalamocortical rhythmicity seen in absence seizures .

Temporal Effects in Laboratory Settings

It is known that the effects of Dimethadione persist in fetuses up to 10 days after the final dose, suggesting its deleterious effects are long term and possibly permanent .

Dosage Effects in Animal Models

In animal models, Dimethadione has been shown to induce Ventricular Septal Defect (VSD) at a rate of 65-74% during the key window of heart development in rats . The natural incidence of cardiovascular malformations in Sprague-Dawley (SD) rats ranges only from 0.02 to 0.72% , indicating a significant increase in risk with Dimethadione exposure.

Metabolic Pathways

It is known that Dimethadione is the primary metabolite of Trimethadione

準備方法

ジメチルジアゾリジノンは、トリメチルジアゾリジノンの脱メチル化によって合成できます。 このプロセスは、トリメチルジアゾリジノンが人体内で代謝的に変換され、ジメチルジアゾリジノンに変換されることを含みます . 工業的な製造方法は、通常、トリメチルジアゾリジノンの化学合成を行い、制御された条件下で脱メチル化してジメチルジアゾリジノンを得ることを含みます .

化学反応の分析

ジメチルジアゾリジノンは、次のものを含むさまざまな化学反応を起こします。

酸化: ジメチルジアゾリジノンは特定の条件下で酸化され、さまざまな酸化生成物を形成します。

還元: また、還元反応を起こすこともできますが、これはあまり一般的ではありません。

置換: ジメチルジアゾリジノンは、その官能基の1つが別の基で置換される置換反応に関与できます。

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。 これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります .

4. 科学研究への応用

ジメチルジアゾリジノンは、科学研究でいくつかの応用があります。

化学: さまざまな化学研究および分析方法で参照化合物として使用されます。

生物学: ジメチルジアゾリジノンは、生物系への影響、特にトリメチルジアゾリジノンの代謝物としての役割について研究されています。

医学: 主に失神発作の治療に使用され、その他の神経学的状態への潜在的な影響が研究されています。

類似化合物との比較

Dimethadione is similar to other oxazolidinedione anticonvulsants, such as trimethadione and paramethadione. it is unique in its specific metabolic pathway and its role as a primary metabolite of trimethadione. Compared to trimethadione, dimethadione has a longer half-life and different pharmacokinetic properties, making it a distinct compound in its class .

Similar Compounds

- Trimethadione

- Paramethadione

- Ethadione

Dimethadione’s unique properties and its role as a metabolite of trimethadione make it a valuable compound in both research and clinical settings.

生物活性

Dimethadione, chemically known as 5,5-dimethyl-2,4-oxazolidinedione, is an anticonvulsant drug primarily recognized as the active metabolite of trimethadione. This compound has garnered attention for its pharmacological properties, particularly in the context of epilepsy treatment. The following sections provide a detailed overview of its biological activity, including mechanisms of action, efficacy in seizure control, and potential teratogenic effects.

Dimethadione exhibits its anticonvulsant effects primarily through modulation of thalamocortical rhythms. Research indicates that it significantly reduces spontaneous generalized epileptiform discharges in rodent models, particularly those resembling spike-wave and generalized tonic-clonic seizures. In vitro studies have demonstrated that dimethadione is more effective than trimethadione in blocking T-type calcium currents in thalamic neurons, which are crucial for the generation of absence seizures .

Efficacy in Seizure Control

Dimethadione has been shown to be effective in controlling seizures associated with various forms of epilepsy. A comparative study illustrated that dimethadione and ethosuximide (another anticonvulsant) effectively reduced simple thalamocortical burst complexes (sTBCs) in a dose-dependent manner . The efficacy ranking was found to be dimethadione ≥ ethosuximide > trimethadione, highlighting its potential as a preferred agent among these drugs.

Case Studies and Clinical Findings

- Embryotoxicity Studies : A study investigating the embryotoxic effects of dimethadione revealed that its teratogenic potential was not correlated with maternal systemic drug concentrations or embryonic tissue levels. This finding suggests that the drug's effects may depend on specific developmental windows rather than overall exposure levels .

- Seizure Outcomes : Clinical evaluations comparing brand-name versus generic formulations of anticonvulsants have included dimethadione. These studies generally report no significant differences in seizure control between formulations, indicating consistent efficacy across different drug versions .

- Teratogenicity : In animal models, dimethadione has been associated with higher incidences of cleft palates compared to its parent compound trimethadione when administered at equimolar doses. This suggests a distinct teratogenic profile for dimethadione that warrants further investigation .

Pharmacokinetics and Safety Profile

Dimethadione is characterized by a molecular weight of 129.11 g/mol and a molecular formula of CHNO. It has a low logP value (0.1), indicating favorable solubility properties for oral administration . Safety assessments have shown minimal hepatotoxicity and no significant promotion of liver tumors in long-term studies involving rat models .

Summary Table of Biological Activity

| Aspect | Details |

|---|---|

| Chemical Structure | 5,5-dimethyl-2,4-oxazolidinedione |

| Mechanism of Action | Modulation of T-type calcium channels; reduction of thalamocortical discharges |

| Efficacy | More effective than trimethadione; comparable to ethosuximide |

| Embryotoxicity | Not correlated with maternal or embryonic concentrations; higher incidence of cleft palates |

| Safety Profile | Low hepatotoxicity; no significant tumor promotion observed |

特性

IUPAC Name |

5,5-dimethyl-1,3-oxazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO3/c1-5(2)3(7)6-4(8)9-5/h1-2H3,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYJFNDQBESEHJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC(=O)O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2020478 | |

| Record name | Dimethadione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

695-53-4 | |

| Record name | Dimethadione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=695-53-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethadione [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000695534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | dimethadione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756741 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | dimethadione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30152 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Oxazolidinedione, 5,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethadione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethadione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.712 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHADIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ALU9NPM703 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of dimethadione?

A1: While the exact mechanism of action remains unclear, dimethadione's anticonvulsant effects are thought to stem from its ability to decrease transmitter release from nerve terminals. [] This is in contrast to trimethadione, which primarily suppresses postjunctional sensitivity to acetylcholine. []

Q2: How does dimethadione affect cardiac function in utero?

A2: Dimethadione exposure in utero has been shown to cause a range of cardiac functional deficits in rats, including bradycardia, dysrhythmia, decreased ejection fraction, and reduced cardiac output. [, ] These deficits can persist until parturition and even into adulthood, potentially leading to long-term cardiac complications. [, , ]

Q3: Does dimethadione induce the same type of ventricular septal defects as trimethadione?

A3: No, dimethadione administration results in a higher proportion of muscular ventricular septal defects compared to trimethadione, which primarily induces membranous defects. [] Muscular ventricular septal defects are considered more clinically relevant. []

Q4: What is the molecular formula and weight of dimethadione?

A4: Dimethadione has a molecular formula of C5H7NO3 and a molecular weight of 129.11 g/mol. [, , , ]

Q5: What spectroscopic techniques are useful for identifying and quantifying dimethadione?

A5: Several techniques can be employed, including:

- Infrared Spectroscopy: Dimethadione exhibits a characteristic carbonyl absorption band at 1770 cm-1. []

- Gas Chromatography: Coupled with various detectors like Flame Thermionic Detector (FTD), dimethadione can be separated and quantified from biological samples. []

- High-Performance Liquid Chromatography: Utilizing reverse-phase columns, dimethadione can be separated and quantified from serum. [, ]

Q6: What is the primary route of metabolism for trimethadione?

A6: Trimethadione undergoes N-demethylation to produce its active metabolite, dimethadione. [, , , ] This metabolic conversion is primarily mediated by cytochrome P450 enzymes, particularly CYP2E1, in the liver. [, ]

Q7: How does dimethadione distribute in the body?

A7: Dimethadione demonstrates a wide distribution pattern. Studies using microdialysis in rats revealed that dimethadione readily crosses the blood-brain barrier and reaches the brain, albeit with a delayed peak concentration compared to liver and blood. []

Q8: How is dimethadione excreted?

A8: While urinary excretion is a minor route, dimethadione is primarily excreted through the bile. [] Studies in dogs with pancreatic fistulae revealed dimethadione is excreted into pancreatic juice, with concentrations influenced by plasma levels and pancreatic flow rate. [, ]

Q9: How does liver disease affect dimethadione levels?

A9: Liver cirrhosis significantly impairs dimethadione formation from trimethadione, reflected in a decreased serum dimethadione/trimethadione ratio. [, ] This highlights the importance of considering liver function when administering trimethadione.

Q10: What are the potential toxic effects of dimethadione?

A10: Dimethadione, like many antiepileptic drugs, carries a risk of teratogenicity, particularly when administered during pregnancy. [, , ] Studies in rats have shown that in utero exposure to dimethadione can lead to various developmental abnormalities, including ventricular septal defects and other heart malformations. [, , , ] Additionally, dimethadione can disrupt skeletal development, potentially causing cleft sternum and rib malformations. []

Q11: Does dimethadione affect neuromuscular function?

A11: Yes, dimethadione has been shown to depress neuromuscular transmission, primarily by decreasing neurotransmitter release from the nerve terminal. [] This effect is amplified at lower pH levels, suggesting increased intracellular accumulation of dimethadione under acidic conditions. []

Q12: Are there known drug interactions with dimethadione?

A12: While specific drug interactions haven't been extensively studied, dimethadione's metabolism by cytochrome P450 enzymes, especially CYP2E1, raises the possibility of interactions with inhibitors or inducers of this enzyme family. [, ]

Q13: What animal models are used to study dimethadione's effects?

A13: The rat is a commonly used model for studying dimethadione's teratogenic effects and its impact on cardiac and skeletal development. [, , , , ] Additionally, zebrafish models have been employed to investigate dimethadione's antiepileptic properties. []

Q14: Can dimethadione dissolve pancreatic stones?

A14: In vitro studies have explored the potential of dimethadione to dissolve calcium carbonate, a major constituent of pancreatic stones. [] While dimethadione demonstrated some dissolving capacity, its efficacy was lower than citric acid. [] Factors like bicarbonate concentration and pH significantly influenced its dissolving ability. []

Q15: How can researchers ensure the quality and consistency of dimethadione used in their studies?

A15: Implementing robust quality control measures is crucial. Utilizing validated analytical methods like Gas Chromatography or High-Performance Liquid Chromatography, coupled with appropriate detectors, is essential for accurate identification and quantification of dimethadione in biological samples. [, , ] Regularly calibrating instruments and adhering to Good Laboratory Practices (GLP) guidelines are paramount for ensuring data integrity and reproducibility.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。